Product packaging for cjoc42(Cat. No.:)

cjoc42

货号: B1192522
分子量: 415.46
InChI 键: VYUDJPGSULLWAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cjoc42 is a small-molecule inhibitor identified as a direct binder of the oncoprotein gankyrin, demonstrating a dissociation constant (Kd) of approximately 580-630 nM . Its core research value lies in modulating gankyrin activity, an ankyrin-repeat oncoprotein overexpressed in numerous cancer types including hepatocellular carcinoma, esophageal squamous cell carcinoma, and glioblastomas, where its elevation is linked to poor prognosis . The compound exerts its mechanism by binding to the proposed protein-protein interaction (PPI) surface of gankyrin, thereby disrupting interactions with key partners like the S6 ATPase subunit of the proteasome . This disruption inhibits gankyrin's oncogenic function, which normally promotes the degradation of critical tumor suppressor proteins (TSPs) such as p53, Rb, C/EBPα, HNF4α, and CUGBP1 . In a research context, treatment with this compound prevents the decrease in p53 protein levels typically associated with high gankyrin expression, effectively restoring p53-dependent transcription and cellular sensitivity to DNA-damaging agents . Notably, in vitro studies on hepatoblastoma (Huh6) and hepatocellular carcinoma (Hepa1c1c7) cells show that while this compound alone is not cytotoxic, it causes a significant increase in cytotoxicity and apoptosis when used in combination with chemotherapeutics like cisplatin or doxorubicin . This suggests its primary application is in exploring strategies to overcome chemoresistance. Furthermore, in vivo studies in mice have indicated that this compound is well-tolerated without systemic toxicity at tested doses and successfully increases the levels of tumor suppressors by blocking their Gank-dependent degradation . As such, this compound serves as a pivotal chemical tool for delineating the mechanisms of gankyrin function and for investigating novel combination therapies for severe, chemoresistant cancers . This product is intended for research purposes only.

属性

分子式

C20H21N3O5S

分子量

415.46

IUPAC 名称

Methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate

InChI

InChI=1S/C20H21N3O5S/c1-15-5-11-19(12-6-15)29(25,26)28-13-3-4-17-14-23(22-21-17)18-9-7-16(8-10-18)20(24)27-2/h5-12,14H,3-4,13H2,1-2H3

InChI 键

VYUDJPGSULLWAS-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=C(N2N=NC(CCCOS(=O)(C3=CC=C(C)C=C3)=O)=C2)C=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

cjoc42;  cjoc-42;  cjoc 42; 

产品来源

United States

Synthetic Strategies and Chemical Derivatization of Cjoc42

Initial Synthesis of cjoc42 and its Reported Methodologies

This compound was first identified as a small molecule inhibitor of gankyrin in 2016 stjohns.eduresearchgate.net. The initial synthesis of this compound has been described in previous literature and confirmed through analytical techniques such as mass spectrometry researchgate.netnih.gov. Nuclear Magnetic Resonance (NMR) spectra of this compound used in studies have been reported to match those in the original publication detailing its synthesis and properties researchgate.netnih.gov. This foundational synthesis provided the scaffold for subsequent extensive derivatization efforts.

Design and Development of this compound Derivatives

The design and development of this compound derivatives have been driven by the need to overcome the limitations of the parent compound, specifically its low binding affinity for gankyrin and modest antiproliferative activity stjohns.eduresearchgate.net. Second-generation inhibitors based on modifications to the this compound structure have demonstrated stronger affinity towards gankyrin and increased cytotoxicity against cancer cell lines mdpi.comnih.gov. These derivatization efforts have led to compounds with enhanced gankyrin binding and improved antiproliferative effects against various cancer cell lines, including Hep3B, HepG2, A549, and MDA-MB-231 researchgate.netx-mol.netberkeley.edunih.gov.

Structural Modification Approaches

Comprehensive structure-activity relationship (SAR) studies have guided the rational design of this compound derivatives, focusing on specific moieties to optimize binding and efficacy.

Extensive SAR studies were conducted on the aryl-triazole moiety of the this compound scaffold to further improve gankyrin binding and anti-cancer activity researchgate.netx-mol.netberkeley.edunih.govmdpi.com. For instance, a 4-trifluoromethyl substitution on the phenyl ring connected to the triazole, as seen in derivative DK-1-67, led to improved gankyrin binding and a modest enhancement in antiproliferative activity against certain gankyrin-overexpressing cancer cell lines compared to this compound nih.gov. These modifications aimed to optimize interactions with key amino acid residues in gankyrin, such as Y15 and S49, which are thought to engage in hydrogen bonding with the triazole ring nih.gov.

The aryl sulfonate ester moiety of this compound has also been a critical target for structural modification to enhance gankyrin binding and anti-cancer activity mdpi.comresearchgate.netnih.govuni-freiburg.denih.govmdpi.com. SAR exploration revealed that substitutions at the 2-, 3-, and 4-positions of the aryl sulfonate ester resulted in significant increases in gankyrin binding, yielding some of the most potent gankyrin binders to date researchgate.netnih.gov. Subsequent cell-based assays confirmed that these derivatives exhibited antiproliferative activity against pediatric liver cancer cell lines Hep3B and HepG2, an effect not previously observed with the parent this compound compound researchgate.netnih.gov. The sulfonate ester group of this compound is believed to be involved in a hydrogen bonding interaction with K116 of gankyrin nih.gov.

Molecular modeling studies suggested that this compound adopts a U-shape conformation upon binding to gankyrin, which may contribute to its activity stjohns.edu. To investigate the importance of this conformation on antiproliferative activity and gankyrin binding, the propyl linker of the this compound scaffold was replaced with various cyclic and acyclic linkers researchgate.netstjohns.edubold.proacs.orgacs.orgdntb.gov.uaresearchgate.net. These modifications provided insights into the impact of conformational flexibility and rigidity on the anti-proliferative activity and gankyrin binding in liver and breast cancer cells stjohns.edu. Conformationally constrained derivatives significantly improved antiproliferative activity against HuH6 and MDA-MB-231 cells, demonstrating their ability to effectively bind gankyrin, disrupt the proteasomal degradation pathway, and induce cell cycle arrest stjohns.edu.

Beyond direct modifications of the this compound scaffold, research has also explored novel scaffolds for gankyrin inhibition. A significant advancement involved the discovery of a novel gankyrin binding scaffold, LAS789, based on a 2,5-pyrimidine structure researchgate.netnih.govclarku.edu. This scaffold demonstrated a substantial increase in gankyrin binding ability, approximately 16-fold higher than this compound nih.gov. Compounds derived from this 2,5-pyrimidine scaffold, such as compounds 188 and 193, exhibited potent antiproliferative activity against MCF7 and A549 cells, respectively researchgate.netnih.govclarku.edu. These compounds also effectively bound gankyrin, disrupted proteasomal degradation, and inhibited cell cycle progression, highlighting the 2,5-pyrimidine scaffold as a promising strategy for gankyrin inhibition researchgate.netnih.govclarku.edu.

Synthetic Techniques for Derivatives (e.g., Selective Functionalization, Coupling Reactions, Purification Processes)

The synthesis of this compound derivatives employs several key chemical methodologies to enable precise structural modifications and ensure the integrity of the target compounds.

Selective Functionalization: This technique is paramount in the synthesis of this compound derivatives, allowing for modifications at specific sites on the complex molecular scaffold while preserving other reactive functional groups nih.gov. For instance, structural modifications of the aryl sulfonate ester moiety and the aryl-triazole moiety have been explored to enhance gankyrin binding and anti-cancer activity nih.gov. This selectivity is crucial for fine-tuning the compound's properties without compromising its core structure.

Coupling Reactions: A variety of coupling reactions are integral to assembling the this compound scaffold and its derivatives. Notably, copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions have been utilized to prepare triazole-containing this compound derivatives. This "click chemistry" approach is highly efficient and selective, facilitating the formation of robust carbon-nitrogen bonds. Amide coupling reactions are also employed in the synthesis of amide intermediates, which then undergo further transformations. These reactions are essential for constructing the diverse chemical motifs found in this compound derivatives.

Purification Processes: Post-synthesis, rigorous purification processes are vital to obtain this compound derivatives with high yield and purity, which are indispensable for accurate biological evaluation nih.gov. Common purification methods in organic chemistry, such as various forms of chromatography, are employed to isolate the desired compounds from reaction byproducts and unreacted starting materials. Following purification, the structural integrity and purity of this compound derivatives are confirmed using advanced analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography nih.gov. These characterization methods are crucial for elucidating the precise relationship between the compound's structure and its biological function in inhibiting gankyrin nih.gov.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Extensive Structure-Activity Relationship (SAR) studies have been conducted on the this compound scaffold to identify key structural features that contribute to enhanced gankyrin binding and improved anti-cancer activity nih.gov. The primary objective of these studies is to optimize the compound's efficacy against gankyrin-overexpressing cancer cells.

Initial studies on this compound revealed modest gankyrin binding and anti-proliferative activity, highlighting the need for second-generation inhibitors nih.gov. Researchers focused on modifying specific moieties within the this compound scaffold to address these limitations.

Key SAR Findings for this compound Derivatives:

Moiety ModifiedObserved Effect on Gankyrin BindingObserved Effect on Anti-proliferative ActivityRelevant Cell Lines
Aryl sulfonate esterSignificant increase nih.govDemonstrated antiproliferative activity nih.govPediatric liver cancer cell lines (Hep3B, HepG2) nih.gov
Aryl-triazoleEnhancedEnhancedHep3B, HepG2, A549, MDA-MB-231
Propyl linker (in combination with sulfonate ester and triazole replacements)EnhancedEnhancedNot specified in snippet for this specific modification

Modifications to the aryl sulfonate ester moiety of the this compound scaffold, particularly substitutions at the 2-, 3-, and 4-positions, resulted in significant increases in gankyrin binding, yielding some of the most potent gankyrin binders reported to date nih.gov. Subsequent cell-based assays demonstrated that these derivatives exhibited antiproliferative activity against pediatric liver cancer cell lines such as Hep3B and HepG2, an effect not previously observed with the original this compound compound nih.gov.

Molecular Interactions and Mechanistic Insights of Cjoc42 Action

Direct Binding of cjoc42 to Gankyrin

This compound is characterized as a small molecule capable of directly binding to Gankyrin researchgate.netntu.edu.sgmedchemexpress.comdntb.gov.ua. This direct interaction was confirmed through various experimental approaches, including NMR analysis, which revealed changes in cross-peak intensity and chemical shifts of Gankyrin's amide backbone in the presence of this compound researchgate.net. Molecular docking studies have further delineated the this compound-binding site on Gankyrin, indicating that this compound docks onto a region of the Gankyrin surface where the S6 ATPase subunit of the 26S proteasome typically makes contact researchgate.netresearchgate.net. This suggests that this compound mimics critical residues of the S6 subunit, adopting a three-dimensional shape complementary to the local cavity on Gankyrin researchgate.net. The binding of this compound to Gankyrin is non-covalent, as confirmed by mass spectrometry, which showed no evidence of alkylated protein researchgate.net.

Disruption of Gankyrin-26S Proteasome Interaction

A primary mechanism of this compound's action involves its ability to disrupt the interaction between Gankyrin and the 26S proteasome researchgate.netnih.govstjohns.edutandfonline.comaacrjournals.orgacs.orgaacrjournals.org. Gankyrin, as a component of the 19S regulatory cap of the 26S proteasome, facilitates the degradation of various proteins, notably tumor suppressor proteins mdpi.comnih.govstjohns.eduescholarship.org. By binding to Gankyrin, this compound interferes with Gankyrin's association with the S6 ATPase subunit of the 26S proteasome complex stjohns.edutandfonline.com. This disruption is crucial for inhibiting Gankyrin's oncogenic function, as it prevents Gankyrin from effectively delivering its target proteins to the proteasome for degradation nih.govacs.orgaacrjournals.orgnih.gov.

Conformational Changes Induced by this compound Binding to Gankyrin

The binding of this compound to Gankyrin is hypothesized to induce a conformational change in the Gankyrin protein mdpi.comresearchgate.netaacrjournals.orgnih.govstjohns.edu. This structural alteration is believed to be key to this compound's inhibitory effect, as it impairs Gankyrin's ability to bind to and degrade tumor suppressor proteins mdpi.comresearchgate.netaacrjournals.org. Fluorescence-based experiments, including investigations into Gankyrin's intrinsic tryptophan fluorescence and fluorescently conjugated Gankyrin, have shown diminished fluorescence intensity in the presence of this compound, supporting the notion of a conformational change aacrjournals.org. Molecular modeling studies further suggest that this compound adopts a U-shape conformation upon binding to Gankyrin, contributing to its activity stjohns.edu. This induced conformational change appears to play a prominent role in regulating specific protein-protein interactions of Gankyrin aacrjournals.org.

Modulation of Gankyrin's Interaction with Tumor Suppressor Proteins

This compound significantly modulates Gankyrin's interactions with various tumor suppressor proteins (TSPs), thereby impacting their stability and function mdpi.comresearchgate.netdntb.gov.uaaacrjournals.orgnih.govnih.govfrontiersin.orgoup.com. Gankyrin typically promotes the ubiquitination and proteasomal degradation of TSPs like p53 and Retinoblastoma protein (Rb), leading to uncontrolled cell proliferation mdpi.comnih.govtandfonline.comescholarship.orgnih.govstjohns.eduoup.com. This compound counteracts this by blocking these detrimental interactions nih.govnih.govfrontiersin.org.

Inhibition of Proteasomal Degradation Pathways

A core mechanism of this compound is its inhibition of proteasomal degradation pathways mediated by Gankyrin nih.govresearchgate.nettandfonline.comnih.govfrontiersin.org. By disrupting the Gankyrin-26S proteasome interaction, this compound prevents Gankyrin from recruiting TSPs to the proteasome for degradation nih.govtandfonline.comaacrjournals.orgacs.orgnih.gov. This inhibition shifts the cellular balance, allowing TSPs to accumulate and exert their normal growth-inhibitory functions mdpi.com.

Rescue and Stabilization of Tumor Suppressor Proteins (e.g., p53, Rb, CUGBP1, C/EBPα, HNF4α)

This compound effectively rescues and stabilizes the protein levels of several critical tumor suppressor proteins, including p53, Rb, CUGBP1, C/EBPα, and HNF4α researchgate.netmedchemexpress.comdntb.gov.uatandfonline.comescholarship.orgnih.govnih.govfrontiersin.orgresearchgate.net. Studies have shown that this compound treatment leads to a significant increase in the levels of these TSPs, both in cell lines and in animal models nih.govnih.govfrontiersin.orgresearchgate.net. For instance, p53, Rb, C/EBPα, HNF4α, and CUGBP1 protein levels were observed to be elevated 3-4 fold in this compound-treated mice nih.govfrontiersin.org. This stabilization is a direct consequence of this compound inhibiting Gankyrin-dependent degradation of these proteins researchgate.netnih.govfrontiersin.org.

Table 1: Impact of this compound on Tumor Suppressor Protein Levels

Tumor Suppressor ProteinObserved Effect with this compound TreatmentSource
p53Elevated protein levels (3-4 fold), restored transcription, increased sensitivity to DNA damage researchgate.netmedchemexpress.comdntb.gov.uatandfonline.comnih.govfrontiersin.org researchgate.netmedchemexpress.comdntb.gov.uatandfonline.comnih.govfrontiersin.org
RbElevated protein levels (3-4 fold), reduced phosphorylation mdpi.comresearchgate.netnih.govstjohns.edunih.govfrontiersin.org mdpi.comresearchgate.netnih.govstjohns.edunih.govfrontiersin.org
CUGBP1Elevated protein levels (3-4 fold) researchgate.netescholarship.orgnih.govnih.govfrontiersin.orgresearchgate.net researchgate.netescholarship.orgnih.govnih.govfrontiersin.orgresearchgate.net
C/EBPαElevated protein levels (3-4 fold) researchgate.netescholarship.orgnih.govnih.govfrontiersin.orgresearchgate.net researchgate.netescholarship.orgnih.govnih.govfrontiersin.orgresearchgate.net
HNF4αElevated protein levels (3-4 fold) researchgate.netdntb.gov.uaescholarship.orgnih.govnih.govfrontiersin.orgresearchgate.net researchgate.netdntb.gov.uaescholarship.orgnih.govnih.govfrontiersin.orgresearchgate.net

Impact on Key Signaling Pathways Downstream of Gankyrin

Gankyrin is involved in regulating numerous oncogenic and inflammatory pathways through its various protein-protein interactions nih.govstjohns.edunih.gov. By inhibiting Gankyrin, this compound indirectly impacts several key signaling pathways that are downstream of Gankyrin's activity. These pathways include Wnt/β-Catenin, NF-κB, STAT3/Akt, IL-1β/IRAK-1, RhoA/ROCK, and JNK nih.govmedchemexpress.comdntb.gov.uaescholarship.orgnih.govCurrent time information in Chatham County, US.. Gankyrin's oncogenic role is linked to its modulation of these pathways, which contribute to cell proliferation, survival, and metastasis nih.gov. For instance, Gankyrin has been shown to interact with and inhibit NF-κB, and its overexpression can lead to hyper-activation of NF-κB in various cancers tandfonline.com. By disrupting Gankyrin's function, this compound can help to normalize the activity of these dysregulated pathways, contributing to its anti-proliferative effects in cancer cells nih.govprezi.com.

In Vitro Biological Evaluation of Cjoc42 and Its Derivatives

Effects on Cancer Cell Proliferation

Cjoc42 has demonstrated antiproliferative activity against various cancer cell lines, although its efficacy can vary. stjohns.edu It has been shown to reduce liver cancer cell proliferation in vitro. nih.govmdpi.com The mechanism behind this is linked to its ability to inhibit gankyrin, which in turn prevents the degradation of multiple tumor suppressor proteins (TSPs), thereby arresting the cell cycle and decreasing cancer cell proliferation. nih.govnih.gov However, some studies note that this compound's ability to effectively inhibit cancer cell proliferation on its own can be limited by a relatively low affinity for its target and poor drug-like properties. researchgate.net

The inhibitory effects of this compound on cell proliferation are specific to the cancer cell line being studied. In some cell lines, such as the lung cancer line A549 and the breast cancer line MDA-MB-231, this compound showed high IC50 values, indicating lower potency. nih.govmedchemexpress.com For instance, the IC50 value against A549 and Hep3B cells after 72 hours of incubation was greater than 100 μM. medchemexpress.com

In pediatric liver cancer cell lines, the response is nuanced. Treatment of Huh6 (human hepatoblastoma) and Hepa1c1c7 (mouse hepatocellular carcinoma) cells with this compound alone was not found to be cytotoxic. nih.govresearchgate.net However, when combined with standard chemotherapy agents like cisplatin (B142131) or doxorubicin (B1662922), this compound significantly increased cytotoxicity and inhibited proliferation compared to chemotherapy alone. nih.gov Subsequent derivatives of this compound were developed that showed improved antiproliferative activity against the pediatric liver cancer cell lines HepG2 and Hep3B, which was not observed with the parent compound this compound. researchgate.net

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hrs)Notes
A549Lung Carcinoma> 10048 / 72Low antiproliferative activity observed. medchemexpress.com
MDA-MB-231Breast CancerData indicates low potency.72Evaluated for antiproliferative effects. nih.gov
HepG2Hepatoblastoma> 100Not SpecifiedDerivatives of this compound showed improved activity. medchemexpress.comnih.gov
Hep3BHepatocellular Carcinoma> 50 / > 10072Derivatives of this compound showed improved activity. medchemexpress.comdntb.gov.ua
HuH6HepatoblastomaNot cytotoxic aloneNot SpecifiedSignificantly increases cytotoxicity of cisplatin/doxorubicin. nih.gov
Hepa1c1c7Mouse Hepatocellular CarcinomaNot cytotoxic aloneNot SpecifiedSignificantly increases cytotoxicity of cisplatin/doxorubicin. nih.govresearchgate.net

This compound inhibits the activity of its target, gankyrin, in a dose-dependent manner. researchgate.nettandfonline.com This inhibition prevents the gankyrin-associated decrease in levels of the tumor suppressor protein p53. researchgate.netresearchgate.net Specifically, treatment with this compound at concentrations of 0.5, 1, and 5 μM for 48 hours was shown to dose-dependently restore p53 levels in cells where gankyrin was overexpressed. medchemexpress.com While the direct inhibition of gankyrin is dose-dependent, the compound's standalone antiproliferative effects were found to be modest, with IC50 values often exceeding 50 μM. dntb.gov.uamdpi.com In contrast, second-generation derivatives of this compound have demonstrated more potent, dose-dependent antiproliferative effects in cell lines such as Hep3B and HepG2. nih.gov

Induction of Apoptosis

The ability of this compound to induce apoptosis, or programmed cell death, appears to be significantly enhanced when used as part of a combination therapy. In studies involving Huh6 and Hepa1c1c7 liver cancer cells, treatment with this compound alone was not cytotoxic, but when combined with cisplatin or doxorubicin, it led to a significant increase in apoptosis compared to chemotherapy alone. nih.govresearchgate.netresearchgate.net

The mechanism is linked to its inhibition of gankyrin, which is known to suppress p53-dependent apoptosis. tandfonline.com By blocking gankyrin, this compound restores p53 function, a key regulator of apoptosis. researchgate.net Increased levels of phosphorylated p53 following treatment with gankyrin inhibitors have been suggested to be indicative of induced apoptosis. nih.gov While this compound's direct apoptotic effect is limited, certain derivatives, such as AFM-1 and -2, have been shown to directly increase apoptosis in Hep3B cells. nih.govdntb.gov.uaresearchgate.net

Modulation of Cell Cycle Progression

This compound influences cell cycle progression primarily through its inhibitory effect on gankyrin. Gankyrin promotes the degradation of critical tumor suppressor proteins that act as checkpoints in the cell cycle, such as the Retinoblastoma protein (Rb) and p53. nih.govresearchgate.net By disrupting gankyrin's function, this compound treatment leads to an increase in the levels of both Rb and p53. nih.gov These proteins are pivotal in controlling the cell cycle; for example, Rb is responsible for a major G1 checkpoint that blocks entry into the S-phase. researchgate.net The stabilization of these proteins can lead to cell cycle arrest. nih.gov Studies on gankyrin have shown that silencing its expression leads to cell cycle arrest, which is the effect targeted by inhibitors like this compound. tandfonline.com

Influence on Cancer Stem Cell Phenotype

Research has primarily focused on the derivatives of this compound regarding their effects on cancer stem cells. Studies on second-generation gankyrin inhibitors demonstrated that treatment with these this compound derivatives led to a dose-dependent decrease in the stem cell phenotype in both HepG2 and Hep3B pediatric liver cancer cell lines. nih.govdntb.gov.uaresearcher.life This suggests that inhibiting the gankyrin pathway could be a viable strategy for targeting the cancer stem cell population within tumors. mdpi.com

Effects on Cell Migration and Invasion

Direct experimental evidence detailing the effects of this compound on cancer cell migration and invasion is limited. However, the function of its molecular target, gankyrin, is well-documented in these processes. Overexpression of gankyrin has been correlated with intrahepatic metastasis. researchgate.net Crucially, studies where gankyrin expression was silenced using siRNA in HepG2 cells resulted in a significant decrease in cell migration and invasion. researchgate.nettandfonline.com Given that this compound acts as an inhibitor of gankyrin, it is hypothesized to produce similar inhibitory effects on cancer cell migration and invasion. researchgate.net

Pre Clinical in Vivo Studies of Cjoc42

Evaluation in Animal Models (e.g., Mice)

Cjoc42 has been evaluated in wild-type (WT) mice to assess its in vivo activities. Studies demonstrated that this compound was well tolerated in mice, exhibiting no systemic toxicity. frontiersin.orgberkeley.edunih.govnih.gov Administration of this compound to mice, through single intraperitoneal injections at doses ranging from 0.1 mg/kg to 1 mg/kg, did not result in observable morphological differences in the liver or changes in serum hepatic parameters when compared to untreated or vehicle-treated control mice. nih.gov This suggests a favorable tolerability profile for this compound within the tested dose range in these animal models. nih.gov

Table 1: Tolerability Assessment of this compound in WT Mice
ParameterObservation in this compound-Treated Mice (0.1-1 mg/kg)Reference
Systemic ToxicityNone observed; well tolerated frontiersin.orgberkeley.edunih.govnih.gov
Gross Liver MorphologyNo morphological differences compared to untreated mice nih.gov
Serum Hepatic ParametersNo significant changes compared to untreated mice nih.gov

Effects on Tumor Suppressor Protein Levels In Vivo

A key finding from in vivo studies is this compound's ability to increase the levels of several tumor suppressor proteins (TSPs) in mice. frontiersin.orgberkeley.edunih.govnih.govresearchgate.net This effect is achieved by inhibiting the Gankyrin (Gank) oncogene, which is known to trigger the degradation of TSPs. frontiersin.orgnih.govresearchgate.net Specifically, this compound has been shown to block the Gank-dependent degradation of proteins such as CUGBP1, Retinoblastoma protein (Rb), p53, CCAAT/enhancer-binding protein alpha (C/EBPα), and Hepatocyte Nuclear Factor 4 alpha (HNF4α). frontiersin.orgberkeley.edunih.govnih.govresearchgate.net

Quantitative Reverse Transcription Polymerase Chain Reaction (QRT-PCR) analysis revealed no significant differences in the mRNA levels of these TSPs (CUGBP1, Rb, p53, C/EBPα, HNF4α), Gank mRNA, or the proliferation marker cdc2 in mice treated with this compound compared to controls. frontiersin.orgnih.govresearchgate.net This suggests that this compound's mechanism of action primarily involves post-transcriptional stabilization of these proteins rather than affecting their gene expression. frontiersin.orgnih.gov

Western blot analysis further confirmed the elevation of TSP levels. In particular, doses of this compound up to 1 mg/kg led to increased protein expression of p53, C/EBPα, CUGBP1, and HNF4α in mouse livers. researchgate.net While Rb protein levels also showed an increase, this change was not statistically significant across all analyses. researchgate.net Co-immunoprecipitation studies provided direct evidence that this compound treatment in mice inhibits the physical interactions between Gank and these tumor suppressor proteins, thereby preventing their degradation. researchgate.net

Table 2: Impact of this compound on Tumor Suppressor Protein Levels in Mouse Livers
ProteinEffect of this compound (Protein Level)Effect of this compound (mRNA Level)MechanismReference
CUGBP1IncreasedNo significant changeInhibition of Gank-dependent degradation frontiersin.orgnih.govresearchgate.net
RbIncreased (trend, not always significant)No significant changeInhibition of Gank-dependent degradation frontiersin.orgnih.govresearchgate.net
p53IncreasedNo significant changeInhibition of Gank-dependent degradation frontiersin.orgnih.govresearchgate.net
C/EBPαIncreasedNo significant changeInhibition of Gank-dependent degradation frontiersin.orgnih.govresearchgate.net
HNF4αIncreasedNo significant changeInhibition of Gank-dependent degradation frontiersin.orgnih.govresearchgate.net

Impact on Disease Progression and Response to Co-administered Agents in Animal Models

While direct in vivo studies on disease progression in animal models specifically using this compound as a single agent were not detailed in the provided information, the overarching objective of the research was to ascertain if this compound could enhance the chemosensitivity of cancer cells, particularly in the context of chemoresistant hepatoblastoma and hepatocellular carcinoma. frontiersin.orgberkeley.edunih.gov

In vitro studies, utilizing human hepatoblastoma (Huh6) and mouse hepatocellular carcinoma (Hepa1c1c7) cell lines, demonstrated that this compound alone was not cytotoxic. frontiersin.orgberkeley.edunih.govnih.govresearchgate.netx-mol.net However, when this compound was administered in combination with standard chemotherapeutic agents such as cisplatin (B142131) or doxorubicin (B1662922), a significant increase in cytotoxicity and apoptosis was observed compared to chemotherapy alone. frontiersin.orgberkeley.edunih.govnih.govresearchgate.netx-mol.net This synergistic effect suggests that this compound could serve as a promising adjunct to chemotherapy for the treatment of severe pediatric liver cancer by enhancing chemosensitivity. frontiersin.orgberkeley.edunih.govx-mol.net The mechanism underlying this enhanced chemosensitivity is attributed to this compound's ability to inhibit Gank-dependent degradation of TSPs, thereby elevating their levels and contributing to increased apoptosis of liver cancer cells. frontiersin.orgnih.gov

The research suggests that Gank inhibition therapy, such as that provided by this compound, might be considered for future clinical trials, especially given the frequent overexpression of Gank in HBL and its established carcinogenic effects. nih.gov Furthermore, subsequent research has led to the development of second-generation this compound-based inhibitors of Gank, which have shown even stronger inhibition of cell proliferation and could be explored for further preclinical studies, both as single agents and in combination with chemotherapy. nih.govmdpi.com

Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents (In Vitro Data)
Cell LineTreatmentObserved EffectReference
Huh6 (human HBL)This compound aloneNot cytotoxic frontiersin.orgnih.gov
Huh6 (human HBL)This compound + Cisplatin/DoxorubicinSignificant increase in cytotoxicity and apoptosis compared to chemotherapy alone frontiersin.orgnih.govresearchgate.net
Hepa1c1c7 (mouse HCC)This compound aloneNot cytotoxic frontiersin.orgnih.gov
Hepa1c1c7 (mouse HCC)This compound + Cisplatin/DoxorubicinSignificant increase in cytotoxicity and apoptosis compared to chemotherapy alone frontiersin.orgnih.govresearchgate.net

Advanced Analytical and Computational Methodologies

Structural Characterization Techniques for cjoc42 and Derivatives

Structural characterization is paramount for understanding the relationship between a compound's chemical architecture and its biological function. For this compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry, and X-ray Crystallography are routinely employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the precise molecular structure of this compound and its derivatives. It provides detailed information about the connectivity and arrangement of atoms within the molecule. Beyond structural confirmation, NMR spectroscopy has been instrumental in studying the interaction between this compound and gankyrin. Initial NMR spectroscopic analyses, combined with molecular docking studies, have suggested that this compound primarily interacts with key amino acid residues within gankyrin, specifically Y15, R41, W46, S49, W74, and K116. For instance, the sulfonate ester group of this compound appears to form a hydrogen bond with K116, while its triazole ring engages in hydrogen bonding interactions with Y15 and S49. These insights into specific binding interactions are crucial for rational drug design and the development of more potent gankyrin inhibitors. HNMR spectra of this compound have been used to confirm its synthesis.

Mass spectrometry (MS) is utilized to confirm the molecular weight and purity of this compound and its synthesized derivatives. This technique provides highly accurate mass measurements, which are essential for verifying the successful synthesis of the compound and its subsequent derivatives. By analyzing the mass-to-charge ratio of ions, researchers can confirm the presence of the desired compound and identify any impurities, ensuring the quality of the material used in further biological evaluations.

X-ray crystallography is a technique that provides a three-dimensional atomic-resolution structure of molecules. For this compound derivatives, X-ray crystallography is employed post-synthesis to confirm their structural integrity and to elucidate the precise arrangement of atoms in their crystalline state. This detailed structural information is invaluable for understanding the relationship between the compound's structure and its function in inhibiting gankyrin. While direct crystal structures of this compound itself are not extensively detailed in the provided snippets, its application to derivatives implies its importance in structure-activity relationship (SAR) studies, guiding the optimization of the scaffold for enhanced binding affinity and anti-cancer activity.

Biological Assay Methodologies

To assess the biological activity and mechanism of action of this compound, various cellular and molecular biological assay methodologies are employed. These assays provide insights into the compound's effects on cancer cell proliferation, protein expression, and gene regulation.

Immunostaining and Western blotting are widely used techniques to evaluate the expression levels of various proteins in response to this compound treatment nih.gov. Western blotting, in particular, has been extensively used to demonstrate the effects of this compound on tumor suppressor proteins (TSPs), cell cycle markers, and stem cell markers nih.gov. Studies have shown that this compound dose-dependently restores p53 levels in cells, effectively inhibiting the gankyrin-induced lowering of p53 levels nih.gov. This restoration of p53 is comparable to levels observed in mock-transfected cells, highlighting this compound's ability to counteract gankyrin's oncogenic activity nih.gov. Furthermore, Western blot experiments confirm that the anti-migratory and anti-proliferative effects of this compound are directly attributable to its binding and inhibition of gankyrin. For instance, treatment with this compound derivatives has been shown to increase the levels of various TSPs, including p53 and Rb, in human and murine liver cancer cell lines (HuH6 and Hepa1c1c7).

The following table summarizes key Western Blot findings for this compound:

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
U2OS0.5, 1, and 5 μM48 hoursDose-dependent restoration of p53 levels; inhibited gankyrin-induced p53 lowering nih.gov
Huh6Various concentrationsNot specifiedIncreased levels of TSPs (e.g., p53, Rb)
Hepa1c1c7Various concentrationsNot specifiedIncreased levels of TSPs (e.g., p53, Rb)
MDA-MB-231Not specifiedNot specifiedAntiproliferative activity linked to gankyrin inhibition

Quantitative Real-Time PCR (QRT-PCR) is employed to quantify the expression levels of specific genes in cells treated with this compound nih.gov. This technique allows researchers to assess the impact of this compound on gene transcription, providing insights into its molecular mechanism of action. QRT-PCR has been used to evaluate the expression of TSPs, cell cycle markers, and stem cell markers nih.gov. For example, QRT-PCR data from Hepa1c1c7 cells treated with 1 µM this compound alone, or in combination with doxorubicin (B1662922), showed a statistically significant increase in the expression of the apoptotic marker Caspase-6 (Casp6) and the mature hepatocyte marker ORM2 when combined with doxorubicin. These findings underscore this compound's role in influencing gene expression pathways related to apoptosis and cellular differentiation, particularly in a combinatorial therapeutic context.

The following table presents QRT-PCR findings for this compound:

Cell LineTreatmentObserved Gene Expression ChangeReference
Hepa1c1c71 µM this compound + 0.1 µg/mL DoxorubicinStatistically significant increase in Casp6 (apoptotic marker)
Hepa1c1c71 µM this compound + 0.1 µg/mL DoxorubicinStatistically significant increase in ORM2 (mature hepatocyte marker)
Hep3B, HepG2This compound derivatives (AFM-1-2, DK-1–7, JA-1–38)Reduction in proliferation nih.gov

Cell-Based Proliferation Assays (e.g., CyQuant, MTT)

Cell-based proliferation assays, such as CyQUANT and MTT, have been extensively utilized to assess the antiproliferative effects of this compound and its derivatives on various cancer cell lines. Studies have shown that this compound significantly inhibits the proliferation of Gankyrin-overexpressing cancer cells.

In Huh6 (human hepatoblastoma) and Hepa1c1c7 (mouse HCC) cell lines, combination treatment with this compound and chemotherapy agents like cisplatin (B142131) or doxorubicin resulted in a stronger inhibition of proliferation compared to monotherapy nih.gov. For instance, a statistically significant reduction in Huh6 cell proliferation was observed when comparing cisplatin monotherapy to cisplatin combined with this compound at 1 µM or 5 µM concentrations (p < 0.0001 for both comparisons) nih.gov. Similar findings were reported in Hepa1c1c7 cells nih.gov.

Further research with second-generation this compound derivatives (AFM-1-2, DK-1-7, and JA-1-38) demonstrated dose-dependent antiproliferative effects in HepG2 (HBL) and Hep3B (pediatric HCC) cell lines. A statistically significant reduction in proliferation was observed at a 25 µM dose for all three derivatives in both cell lines after 72 hours of treatment.

The following table summarizes key findings from proliferation assays:

Table 1: Antiproliferative Effects of this compound and its Derivatives in Cancer Cell Lines

Compound/CombinationCell LineAssay MethodKey Finding (Effect on Proliferation)Relevant Concentration/ConditionCitation
This compound + CisplatinHuh6CyQUANTStatistically significant reductionCisplatin 1 µg/mL + this compound 1 µM or 5 µM nih.gov
This compound + CisplatinHepa1c1c7CyQUANTStatistically significant reductionCisplatin 1 µg/mL + this compound 1 µM or 5 µM nih.gov
This compound + DoxorubicinHuh6MicroscopyStronger inhibition than monotherapyVarious concentrations nih.gov
This compound + DoxorubicinHepa1c1c7MicroscopyStronger inhibition than monotherapyVarious concentrations nih.gov
This compoundA549, MDA-MB231CyQUANTSignificant antiproliferative effectNot specified, but observed
AFM-1-2, DK-1-7, JA-1-38HepG2, Hep3BMTTStatistically significant reduction25 µM (all compounds)

Protein-Protein Interaction Assays (e.g., Protein Thermal Shift Assay, Co-Immunoprecipitation)

This compound's mechanism of action involves disrupting the interaction between Gankyrin and its target proteins, particularly tumor suppressor proteins (TSPs) and components of the 26S proteasome. Protein-protein interaction assays have been crucial in demonstrating this inhibitory activity.

A Protein Thermal Shift Assay has been employed to screen this compound derivatives for their ability to bind Gankyrin, identifying compounds with more potent Gankyrin-binding capabilities. This assay measures changes in protein unfolding temperature upon ligand binding, indicating direct interaction.

Co-Immunoprecipitation (Co-IP) experiments have provided direct evidence of this compound's impact on Gankyrin's interactions. Studies showed that this compound treatment reduced the interactions of Gankyrin with key TSPs such as Retinoblastoma protein (Rb), C/EBPα, CUGBP1, and HNF4α in this compound-treated livers nih.gov. This inhibition of Gankyrin's ability to degrade TSPs leads to an increase in the levels of these tumor suppressors nih.gov.

Apoptosis Assays (e.g., TUNEL Assay)

Apoptosis assays are vital for understanding how this compound influences programmed cell death in cancer cells. While this compound alone was not found to be cytotoxic in some liver cancer cell lines, its combination with conventional chemotherapy agents significantly increased cytotoxicity and apoptosis nih.gov.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay has been used to detect DNA fragmentation, a hallmark of apoptosis. For instance, TUNEL assays in Huh6 cells treated with a combination of this compound and cisplatin demonstrated an increase in apoptotic markers nih.gov. Additionally, quantitative real-time PCR (QRT-PCR) data from Huh6 cells treated with the combination showed a statistically significant increase in apoptotic proteins like Bax and TP53 nih.gov.

Further studies with this compound derivatives revealed an increase in apoptotic cells in Hep3B cells treated with AFM-1-2 and AFM-2, confirmed by flow cytometry for Annexin V. This suggests that specific derivatives enhance apoptosis, particularly in combination therapies.

Synergy Assays (e.g., Combenefit Software Analysis)

Synergy assays are crucial for identifying drug combinations that yield a greater effect than the sum of their individual effects. This compound and its derivatives have been evaluated in synergy assays with chemotherapy agents like doxorubicin and cisplatin.

Studies performed in HepG2 and Hep3B cell lines utilized the MTT assay, with data analyzed using Combenefit software to determine synergistic or antagonistic interactions based on the Highest Single Agent (HSA) model. These assays revealed a synergistic effect between this compound derivatives (AFM-1-2, DK-1-7, and JA-1-38) and doxorubicin in both HepG2 and Hep3B cells nih.gov. This synergy is hypothesized to occur because this compound derivatives, by binding to Gankyrin (a component of the 19S regulatory subunit of the 26S proteasome), make the 20S subunit more available for doxorubicin transport into the nucleus nih.gov.

Conversely, an antagonistic effect was observed when this compound derivatives were combined with cisplatin in HepG2 cells, especially at higher cisplatin doses nih.gov. This indicates that this compound's efficacy in combination therapy is dependent on the specific chemotherapeutic agent used.

Table 2: Synergy Assay Findings for this compound Derivatives with Chemotherapy Agents

This compound DerivativeChemotherapy AgentCell LineEffectConcentration Range (this compound Deriv.)Concentration Range (Chemo)Citation
AFM-1-2, DK-1-7, JA-1-38DoxorubicinHepG2, Hep3BSynergy64-256 µM (for AFM-1-2)0.25-1 µM (Doxorubicin) nih.gov
AFM-1-2, DK-1-7, JA-1-38CisplatinHepG2, Hep3BAntagonism (mild)Higher doses of this compound derivativesHigher doses of Cisplatin nih.gov

Computational Approaches

Computational methodologies play an increasingly important role in drug discovery and development, complementing experimental approaches by providing atomic-level insights and guiding the design of more effective compounds.

Molecular Dynamics Simulation

Molecular Dynamics (MD) simulation is a computational method used to study the physical movements of atoms and molecules over time, providing insights into how drugs interact with their target proteins at an atomic level. This technique helps predict binding affinities, optimize drug candidates, and design more effective therapies.

In the context of this compound, molecular dynamics simulations have been employed to understand its interaction with Gankyrin and to inform the design of this compound derivatives wikipedia.org. These simulations can help elucidate the conformational changes induced in Gankyrin upon this compound binding, which are believed to play a prominent role in regulating Gankyrin's protein-protein interactions with TSPs and the proteasome. By computationally modeling these interactions, researchers can gain a deeper understanding of the structure-activity relationships and guide the synthesis of compounds with enhanced Gankyrin binding and anti-cancer activity wikipedia.org.

Structure-Based Design Principles

The chemical compound this compound represents a significant advancement in the development of small-molecule inhibitors targeting the oncoprotein gankyrin, particularly within the context of liver cancer research. Its discovery in 2016 marked it as the first small-molecule inhibitor capable of binding to and inhibiting human gankyrin researchgate.netglpbio.comtandfonline.com. The design and subsequent modifications of this compound have been guided by structure-based principles, aiming to optimize its interaction with gankyrin and enhance its therapeutic potential.

Mechanism of Action and Initial Structural Insights Gankyrin is a 25 kDa protein characterized by seven ankyrin repeats, known to bind to the S6 ATPase subunit of the 26S proteasome aacrjournals.org. Its overexpression is implicated in various malignancies, where it promotes cellular growth and proliferation by facilitating the degradation of tumor suppressor proteins (TSPs) such as p53 and retinoblastoma protein (Rb) tandfonline.comaacrjournals.org. This compound was designed to disrupt this oncogenic activity by binding to gankyrin and inducing a conformational change that impairs gankyrin's ability to interact with TSPs and the proteasome aacrjournals.orgnih.gov. This interaction restores p53-dependent transcription and sensitivity to DNA damage glpbio.commedchemexpress.com.

Nuclear Magnetic Resonance (NMR) analysis has provided critical insights into the gankyrin-cjoc42 interaction. Changes in cross-peak intensity and chemical shifts of the amide backbone of gankyrin in the presence of this compound have been observed. Specifically, residues 16, 38, 107, 108, 117, 169, 170, and 183 of gankyrin showed significant chemical shift and intensity changes, indicating their involvement in the binding interface with this compound researchgate.net. These findings underscore the precise molecular recognition events that underpin this compound's inhibitory mechanism.

Evolution of this compound through Structure-Based Design While the initial this compound compound demonstrated modest gankyrin binding and anti-proliferative activity when used as a single agent (IC50 values >50 µM), its ability to enhance the efficacy of conventional chemotherapies like cisplatin and doxorubicin highlighted its potential as an adjunct therapy researchgate.netnih.govfrontiersin.org. This observation spurred further structure-based design efforts to improve its potency and binding affinity.

Recent research, published in 2024, has focused on the structural modification of this compound, specifically targeting its propyl linker and incorporating sulfonate ester and triazole replacements nih.gov. These modifications were undertaken with the goal of enhancing gankyrin binding and anti-proliferative activity. This iterative design process, informed by the three-dimensional structure of gankyrin and its interaction with small molecules, has led to the development of derivatives with improved inhibitory profiles nih.gov. Notably, this study reported the first molecule to exhibit gankyrin inhibition through 3D structure stabilization, suggesting a novel mechanism for small-molecule inhibition of gankyrin nih.gov.

Detailed Research Findings

The efficacy of this compound has been evaluated in various in vitro and in vivo models, demonstrating its capacity to modulate gankyrin activity and influence tumor suppressor protein levels.

Effect on p53 Levels In vitro studies have shown that this compound dose-dependently restores p53 levels in cells, effectively counteracting the gankyrin-induced lowering of p53. This restoration is comparable to levels observed in mock-transfected cells glpbio.commedchemexpress.combiocompare.com.

This compound Concentration (µM)Effect on p53 Levels (Relative to Gankyrin-Induced Lowering)DurationReference
0.5Dose-dependently restores p53 levels48 hours glpbio.commedchemexpress.combiocompare.com
1Dose-dependently restores p53 levels48 hours glpbio.commedchemexpress.combiocompare.com
5Dose-dependently restores p53 levels48 hours glpbio.commedchemexpress.combiocompare.com

Note: Data presented in Markdown format for clarity.

Synergistic Anti-Proliferative Activity with Chemotherapy While this compound alone showed no significant dose-dependent change in cell viability at concentrations of 0.1, 1, and 10 µM over 24 hours glpbio.commedchemexpress.com, its combination with standard chemotherapeutic agents demonstrated a significant increase in cytotoxicity.

Cell Line (Cancer Type)Combination TreatmentEffect on Proliferation/CytotoxicityReference
Huh6 (Human HBL)This compound + CisplatinSignificant increase in cytotoxicity and reduced proliferation compared to monotherapy nih.govfrontiersin.org
Hepa1c1c7 (Mouse HCC)This compound + CisplatinSignificant increase in cytotoxicity and reduced proliferation compared to monotherapy nih.govfrontiersin.org
Huh6 (Human HBL)This compound + DoxorubicinEnhanced cytotoxicity and reduced proliferation compared to monotherapy nih.govfrontiersin.org
Hepa1c1c7 (Mouse HCC)This compound + DoxorubicinEnhanced cytotoxicity and reduced proliferation compared to monotherapy nih.govfrontiersin.org

Note: Data presented in Markdown format for clarity.

In vivo studies in wild-type mice further supported these findings, showing that this compound was well-tolerated without systemic toxicity. Treatment with this compound at doses of 0.5–1 mg/kg led to increased levels of tumor suppressor proteins such as CUGBP1, Rb, p53, C/EBPα, and HNF4α by blocking their gankyrin-dependent degradation researchgate.netnih.govfrontiersin.org. This demonstrates the compound's ability to reach its target and exert its biological effects in a living system nih.gov.

Future Research Directions for Cjoc42 and Gankyrin Inhibition

Optimization of cjoc42 Derivatives for Enhanced Potency and Selectivity

The initial this compound compound demonstrated an ability to inhibit Gankyrin activity and disrupt its interaction with the 26S proteasome, thereby increasing the levels of multiple TSPs and inhibiting the proliferation of liver cancer cell lines in vitro citeab.compharmgkb.org. Despite these promising initial findings, its IC50 values exceeding 50 µM limited its clinical attractiveness citeab.comnih.gov. Subsequent research has focused on the rational design and synthesis of second-generation this compound derivatives to overcome these limitations.

Extensive structure-activity relationship (SAR) studies have been pivotal in optimizing the this compound scaffold, particularly through modifications to its aryl-triazole moiety and sulfonate ester pharmgkb.orgfluoroprobe.commed-life.cn. These efforts have led to the development of derivatives with significantly improved binding affinity for Gankyrin and enhanced antiproliferative activity. For instance, some second-generation inhibitors have achieved IC50 values below 5 µM, representing a more than 10-fold improvement in anti-proliferative activity compared to the original this compound pharmgkb.orggsea-msigdb.org.

These optimized derivatives have shown potent activity against various Gankyrin-overexpressing cancer cell lines, including Hep3B and HepG2 (pediatric liver cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) pharmgkb.orgfluoroprobe.commed-life.cngsea-msigdb.org. Notably, compound 51c demonstrated exceptional efficacy against A549 lung cancer cells with an IC50 of 0.33 µM gsea-msigdb.org. Furthermore, these derivatives exhibit a high degree of selectivity, with minimal impact on the proliferation of non-cancerous cells like HEK-293 (IC50 > 100 µM), suggesting a targeted therapeutic window gsea-msigdb.org.

Table 1: Comparative Antiproliferative Activity of this compound and Select Derivatives

CompoundCell Line (Cancer Type)IC50 (µM)Relative Improvement (vs. This compound)Citation
This compoundHepG2, Hep3B>50Baseline citeab.comnih.gov
Optimized DerivativesHepG2, Hep3B<50Stronger affinity citeab.comnih.govctdbase.org
Compound 51cA549 (Lung Cancer)0.33>10-fold gsea-msigdb.org
Compounds 52b, 52dA549 (Lung Cancer)5.5, 1.0Significant gsea-msigdb.org
Compounds 51b, 51dMDA-MB-231 (Breast Cancer)2.3, 2.0Significant gsea-msigdb.org

Comprehensive Understanding of this compound Mechanisms of Action In Vivo

Understanding the precise mechanisms by which this compound and its derivatives exert their effects in living systems is critical for their clinical translation. In vitro studies have established that this compound inhibits Gankyrin activity in a dose-dependent manner, preventing the Gankyrin-mediated decrease in p53 protein levels and restoring p53-dependent transcription and sensitivity to DNA damage researchgate.netpharmgkb.org. This inhibition is believed to occur through a conformational change in the Gankyrin protein, which impairs its ability to bind and degrade TSPs citeab.comresearchgate.netnih.gov.

In vivo investigations using mouse models have provided crucial insights into the pharmacological profile of this compound. These studies have demonstrated that this compound is well-tolerated and does not induce systemic toxicity at therapeutically relevant doses. Furthermore, in treated mice, this compound effectively increased the levels of various tumor suppressor proteins, including CUGBP1, Rb, p53, C/EBPα, and HNF4α, by blocking their Gankyrin-dependent degradation.

While this compound as a single agent did not exhibit significant cytotoxicity, it showed remarkable synergy when combined with conventional chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin (B142131) citeab.comnih.gov. This synergistic effect, particularly with doxorubicin, is attributed to the this compound derivatives making the 20S subunit of the 26S proteasome more available to transport doxorubicin to the nucleus, thereby enhancing its DNA-damaging effects citeab.comnih.gov. Future research should aim to fully elucidate the complex in vivo pharmacodynamics and pharmacokinetics of these derivatives, including their tissue distribution, metabolism, and potential off-target effects, to ensure optimal therapeutic strategies.

Exploration of Gankyrin Inhibition in Other Solid Tumors

Gankyrin's oncogenic role extends beyond liver cancer, with its overexpression implicated in a diverse range of solid tumors, including breast, lung, colorectal, glioblastoma, renal cell carcinoma, and others affecting the alimentary tract and reproductive organs citeab.comnih.govctdbase.org. This widespread overexpression, coupled with its association with chemoresistance, positions Gankyrin as a promising therapeutic target across multiple cancer types citeab.comnih.gov.

Research has begun to explore the potential of Gankyrin inhibition in these other malignancies. For instance, this compound derivatives have shown antiproliferative activity against breast and lung cancer cell lines (MDA-MB-231 and A549, respectively) by disrupting the Gankyrin-mediated proteasomal degradation pathway gsea-msigdb.org. In glioblastoma, a highly aggressive brain tumor, downregulation of Gankyrin has demonstrated promising results, leading to decreased cell proliferation in vitro and improved survival in xenograft glioma models. Moreover, Gankyrin inhibition has been shown to sensitize glioblastoma cells to chemotherapy, highlighting its potential to overcome treatment resistance. In colorectal cancer, Gankyrin promotes tumor development by activating mTORC1 signaling through a TSC/Rheb-dependent mechanism, suggesting another avenue for therapeutic intervention ctdbase.org. Further studies are needed to comprehensively evaluate the efficacy and mechanisms of Gankyrin inhibitors in these diverse tumor microenvironments.

Development of Novel Gankyrin Inhibitors with Improved Affinity and Pharmacological Profiles

Building upon the foundation laid by this compound, a key future direction involves the discovery and development of entirely novel Gankyrin inhibitors with superior affinity and more favorable pharmacological profiles. The initial challenges posed by this compound's modest binding affinity and high IC50 values underscore the continuous need for innovative drug discovery efforts citeab.comnih.gov.

Strategies for developing new Gankyrin inhibitors include high-throughput virtual screening (HTVS) to identify novel chemical scaffolds that can bind to Gankyrin. Once potential hits are identified, extensive derivatization and optimization are undertaken to improve their anti-proliferative activity and Gankyrin binding. Computational modeling techniques, such as molecular docking, play a crucial role in this process by predicting the optimal binding orientation and affinity of small molecules to the Gankyrin protein, thereby guiding the rational design of new compounds. The goal is to identify inhibitors that not only possess high potency and selectivity but also exhibit improved pharmacokinetic properties, such as enhanced bioavailability, reduced metabolism, and favorable distribution, to maximize their therapeutic impact and minimize off-target effects.

Role of Gankyrin Inhibition in Precision Medicine Approaches

The consistent overexpression of Gankyrin across numerous cancer types positions it as a promising biomarker for precision medicine approaches researchgate.net. By evaluating Gankyrin expression levels in patient tumors through techniques like immunohistochemistry or molecular analysis, clinicians may be able to identify individuals most likely to benefit from Gankyrin-targeted therapies nih.gov.

Gankyrin inhibition holds significant potential in combination therapy strategies. Its demonstrated synergy with existing chemotherapeutic agents like doxorubicin and cisplatin suggests that Gankyrin inhibitors could be used as adjuncts to enhance the efficacy of current treatments and potentially overcome acquired chemoresistance nih.gov. This multi-drug approach could lead to more potent anti-cancer effects while potentially allowing for lower doses of conventional chemotherapies, thereby mitigating their adverse side effects. Ultimately, integrating Gankyrin inhibition into precision medicine frameworks could enable the tailoring of treatments for specific cancers where Gankyrin is a key driver of tumorigenesis, leading to more effective and individualized patient care.

常见问题

Q. What is the molecular mechanism by which Cjoc42 enhances chemosensitivity in hepatoblastoma cells?

  • Answer : this compound binds to the oncoprotein gankyrin, inhibiting its interaction with the 26S proteasome. This prevents degradation of tumor suppressor proteins (TSPs) like p53, Rb, and C/EBPα. Methodologically, validate this via Western blotting to measure TSP levels in this compound-treated vs. untreated cells, combined with co-immunoprecipitation to confirm disrupted gankyrin-proteasome interactions .

Q. How to determine the optimal concentration of this compound for in vitro studies?

  • Answer : Perform dose-response experiments (e.g., 0.1–10 μM) using cell viability assays (MTT or CCK-8) and apoptosis markers (Annexin V/PI staining). For hepatoblastoma models (Huh6, Hepa1c1c7), EC50 values typically fall between 1–5 μM. Include vehicle controls and normalize to baseline proliferation rates .

Q. Which experimental models are validated for studying this compound’s anti-tumor effects?

  • Answer : Use hepatoblastoma cell lines (Huh6, HepG2) and murine hepatocellular carcinoma models (Hepa1c1c7). For in vivo validation, administer this compound intraperitoneally (e.g., 10–50 mg/kg) in xenograft mice, monitoring tumor volume and TSP levels via immunohistochemistry .

Q. What assays are critical for evaluating this compound’s efficacy in restoring p53 activity?

  • Answer :

qRT-PCR : Measure p53-dependent transcripts (e.g., p21, Bax).

Luciferase reporter assays : Quantify p53 transcriptional activity.

DNA damage sensitivity tests : Expose cells to cisplatin pre/post-Cjoc42 treatment and assess apoptosis via caspase-3 cleavage .

Q. How to formulate a hypothesis for this compound’s role in chemo-resistance reversal?

  • Answer : Apply the PICOT framework:
  • Population : Chemoresistant hepatoblastoma cells.
  • Intervention : this compound + cisplatin/doxorubicin.
  • Comparison : Chemotherapy alone.
  • Outcome : Reduced IC50, increased apoptosis.
  • Time : 48–72 hours in vitro; 2–4 weeks in vivo .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Answer : Synthesize analogs (e.g., AFM-1-2, JA-1-38) with modifications to the aryl-triazole or sulfonate ester groups. Test binding affinity via surface plasmon resonance (SPR) and anti-proliferative activity in panels of cancer cell lines (Hep3B, A549). Prioritize compounds with >10-fold improved gankyrin inhibition vs. parent this compound .

Q. What methods quantify synergistic effects between this compound and chemotherapeutics?

  • Answer : Use the Chou-Talalay combination index (CI):

Treat cells with this compound and cisplatin/doxorubicin at fixed ratios (e.g., 1:1, 1:2).

Calculate CI values using CompuSyn software; CI <1 indicates synergy.

Validate synergism in vivo by comparing tumor regression rates in monotherapy vs. combination cohorts .

Q. How to resolve contradictions in dose-dependent cytotoxicity data for this compound?

  • Answer :

Replicate experiments : Ensure consistency across biological replicates.

Control variables : Standardize cell passage number, serum concentration, and drug exposure time.

Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of dose-response trends .

Q. What strategies validate this compound’s target specificity in vivo?

  • Answer :

Genetic knockdown : Compare this compound efficacy in gankyrin-KO vs. WT tumors.

Pharmacodynamic markers : Measure TSP levels (p53, Rb) in tumor biopsies via ELISA.

Toxicity profiling : Assess liver enzymes (ALT/AST) and body weight in treated mice to rule off-target effects .

Q. How to optimize this compound derivatives for improved blood-brain barrier (BBB) penetration?

  • Answer :

Lipophilicity adjustment : Modify logP values using substituents like halogens or methyl groups.

P-glycoprotein inhibition : Co-administer with P-gp inhibitors (e.g., verapamil).

In silico modeling : Predict BBB permeability via tools like SwissADME .

Methodological Guidelines

  • Data Analysis : Use GraphPad Prism for dose-response curves (non-linear regression) and FlowJo for apoptosis quantification.
  • Statistical Rigor : Include ≥3 biological replicates; report mean ± SEM.
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cjoc42
Reactant of Route 2
cjoc42

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。